1-(Tert-butoxycarbonyl)-4-cyclopropylpiperidine-4-carboxylic acid
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Overview
Description
1-(Tert-butoxycarbonyl)-4-cyclopropylpiperidine-4-carboxylic acid is a compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The compound also features a cyclopropyl group, which adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) to form the Boc-protected piperidine . The cyclopropyl group can then be introduced through various methods, such as cyclopropanation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently and sustainably . These systems offer advantages such as improved reaction control, scalability, and reduced waste.
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butoxycarbonyl)-4-cyclopropylpiperidine-4-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the cyclopropyl group or other functional groups within the molecule.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(Tert-butoxycarbonyl)-4-cyclopropylpiperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including those targeting neurological disorders.
Mechanism of Action
The mechanism of action of 1-(tert-butoxycarbonyl)-4-cyclopropylpiperidine-4-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The Boc group can be removed under acidic conditions, revealing the free amine for further functionalization . The cyclopropyl group can also participate in various chemical transformations, adding to the compound’s versatility.
Comparison with Similar Compounds
1-(Tert-butoxycarbonyl)-4-cyclopropylpiperidine-4-carboxylic acid can be compared to other Boc-protected piperidine derivatives, such as:
1-(Tert-butoxycarbonyl)-4-piperidineacetic acid: Similar in structure but with an acetic acid moiety instead of a cyclopropyl group.
1-(Tert-butoxycarbonyl)-4-methylpiperidine: Features a methyl group instead of a cyclopropyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the Boc protecting group and the cyclopropyl group, which provides distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
4-cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-6-14(7-9-15,11(16)17)10-4-5-10/h10H,4-9H2,1-3H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGQCXJWRBSFHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2CC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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